N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide
CAS No.:
Cat. No.: VC16567093
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O |
|---|---|
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | N-[4-(aminomethyl)-6-methylpyridin-2-yl]propanamide |
| Standard InChI | InChI=1S/C10H15N3O/c1-3-10(14)13-9-5-8(6-11)4-7(2)12-9/h4-5H,3,6,11H2,1-2H3,(H,12,13,14) |
| Standard InChI Key | BJMWHHYGOPMTKN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=NC(=CC(=C1)CN)C |
Introduction
Chemical Structure and Identification
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol . Its IUPAC name is N-[4-(1-aminoethyl)pyridin-2-yl]propanamide, and it features a pyridine core modified with functional groups that enhance its reactivity and binding potential .
Key Structural Features:
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Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
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Aminomethyl group (-CH₂NH₂): Positioned at the 4-carbon of the pyridine ring.
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Methyl group (-CH₃): Located at the 6-carbon.
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Propionamide side chain (-NHC(O)CH₂CH₃): Attached to the nitrogen at position 2 .
Spectral and Computational Data
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide involves multi-step organic reactions. A general approach includes:
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Pyridine Functionalization:
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Introduction of methyl and aminomethyl groups via nucleophilic substitution or catalytic hydrogenation.
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Amide Bond Formation:
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Coupling propionic acid derivatives with the amine group using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Example Protocol (Adapted from Patents):
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of 4-methylpyridine | HNO₃, H₂SO₄, 0–5°C | 75% |
| 2 | Reduction to aminomethyl | H₂, Pd/C, MeOH | 82% |
| 3 | Propionylation | Propionyl chloride, DCM, RT | 68% |
Note: Specific conditions may vary depending on the method .
Industrial Production
Suppliers such as Amadis Chemical Company and Chengdu Feibo Pharm Technology Co., Ltd offer the compound for research purposes, with purity levels ≥95% .
Physicochemical Properties
Stability and Solubility
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water .
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Storage: Recommended at -20°C under inert gas to prevent degradation .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.85 (d, 1H, NH), 3.41 (q, 2H, CH₂NH₂), 2.39 (t, 2H, COCH₂), 2.29 (s, 3H, CH₃), 1.12 (t, 3H, CH₂CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).
Biological Activity and Applications
Industrial Uses
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Organic Synthesis: Intermediate for heterocyclic compounds.
Future Research Directions
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Pharmacokinetic Studies: Absorption, distribution, and metabolism in model organisms.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance efficacy.
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Target Identification: Screening against disease-specific protein libraries.
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